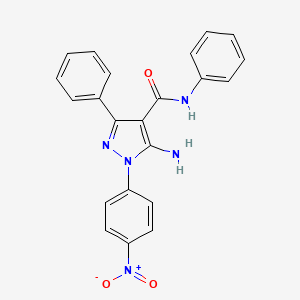
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- is a complex organic compound with the molecular formula C10H9N5O3 It is known for its unique structure, which includes a pyrazole ring substituted with amino, nitrophenyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- typically involves a multicomponent reaction. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out using alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction conditions are generally mild, occurring at room temperature, and the yields are reported to be high, ranging from 86% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multicomponent reactions are likely to be employed. The use of recyclable catalysts and environmentally benign solvents is emphasized to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
Scientific Research Applications
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests potential interactions with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-
- 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-chlorophenyl)-
- 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methylphenyl)-
Uniqueness
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and diphenyl groups enhances its potential for diverse applications compared to its analogs.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
61457-32-7 |
|---|---|
Molecular Formula |
C22H17N5O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
5-amino-1-(4-nitrophenyl)-N,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H17N5O3/c23-21-19(22(28)24-16-9-5-2-6-10-16)20(15-7-3-1-4-8-15)25-26(21)17-11-13-18(14-12-17)27(29)30/h1-14H,23H2,(H,24,28) |
InChI Key |
WTPORVUUWQGZBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C(=O)NC3=CC=CC=C3)N)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















